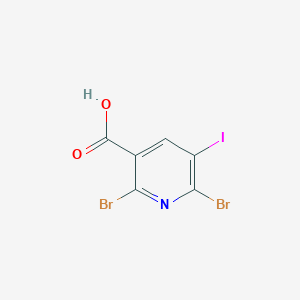
2,6-Dibromo-5-iodopyridine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dibromo-5-iodopyridine-3-carboxylic acid is a halogenated pyridine derivative with the molecular formula C6H2Br2INO2. This compound is characterized by the presence of bromine and iodine atoms on the pyridine ring, which significantly influences its chemical reactivity and properties.
Synthetic Routes and Reaction Conditions:
Halogenation of Pyridine Derivatives: The compound can be synthesized through the halogenation of pyridine derivatives. This involves the sequential addition of bromine and iodine to the pyridine ring under controlled conditions.
Direct Halogenation: Direct halogenation of pyridine using bromine and iodine in the presence of a suitable catalyst can also yield the desired product.
Industrial Production Methods:
Batch Production: In industrial settings, batch production methods are commonly employed to synthesize this compound. This involves the controlled addition of halogens to pyridine in a reactor vessel.
Continuous Flow Synthesis: Continuous flow synthesis methods are also used to produce this compound on a larger scale. This method offers better control over reaction conditions and improved safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution Reactions: Substitution reactions involving the replacement of halogen atoms with other functional groups are common.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution Reagents: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Oxidation can yield carboxylic acids and other oxidized derivatives.
Reduction Products: Reduction can produce amines and other reduced derivatives.
Substitution Products: Substitution reactions can lead to the formation of various substituted pyridines.
科学的研究の応用
2,6-Dibromo-5-iodopyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is utilized in biological studies to investigate the effects of halogenated pyridines on biological systems.
Industry: The compound is used in the chemical industry for the synthesis of various intermediates and final products.
作用機序
The mechanism by which 2,6-Dibromo-5-iodopyridine-3-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.
Pathways Involved: It may influence various biochemical pathways, including those related to cell signaling and metabolism.
類似化合物との比較
2,6-Dibromo-5-iodopyridine-3-carboxylic acid is compared with other similar compounds to highlight its uniqueness:
2,5-Dibromopyridine: This compound lacks the iodine atom present in this compound, leading to different reactivity and properties.
2,6-Dibromopyridine: The absence of the iodine atom results in different chemical behavior.
5-Iodopyridine-3-carboxylic acid: The presence of only one bromine atom distinguishes this compound from the target compound.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
特性
IUPAC Name |
2,6-dibromo-5-iodopyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2INO2/c7-4-2(6(11)12)1-3(9)5(8)10-4/h1H,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAKDCESMFXFPSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1I)Br)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
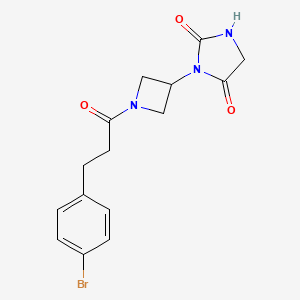
![1-(4-chlorophenyl)-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2909596.png)
![N-[(oxolan-2-yl)methyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide](/img/structure/B2909598.png)
![2-bromo-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzamide](/img/structure/B2909599.png)
![N-(2-{4-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-2-oxoethyl)-N-ethylprop-2-enamide](/img/structure/B2909600.png)
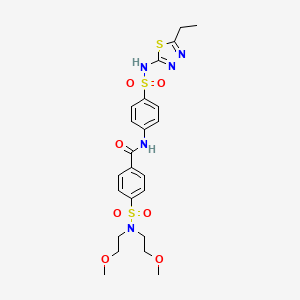
![4-acetyl-N-(3-(dimethylamino)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2909605.png)
![2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2909607.png)
![1-[2-(oxan-4-yloxy)pyridine-4-carbonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B2909608.png)

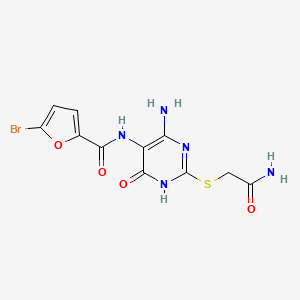
![N-{[1-(prop-2-yn-1-yl)piperidin-3-yl]methyl}butanamide](/img/structure/B2909615.png)
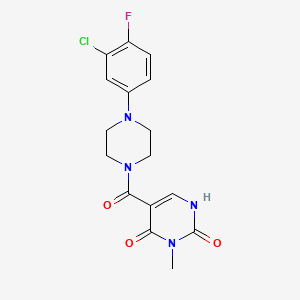
![4-(2H-1,2,3-triazol-2-yl)-1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine](/img/structure/B2909618.png)
